2,6-Dinitrotoluene-3-sulfonic acid
Overview
Description
2,6-Dinitrotoluene-3-sulfonic acid is a chemical compound that is a derivative of dinitrotoluene . It contains 23 bonds in total, including 17 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 6 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 nitro groups (aromatic), 1 hydroxyl group, and 1 sulfonic (thio-/dithio-) acid .
Molecular Structure Analysis
The molecular formula of 2,6-Dinitrotoluene-3-sulfonic acid is C7H6N2O7S . It contains a total of 23 bonds, including 17 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 6 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 nitro groups (aromatic), 1 hydroxyl group, and 1 sulfonic (thio-/dithio-) acid .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Pyridinium Dinitrobenzyl Sulfates : Research by Mori et al. (1998) involved the synthesis of sulfates and glucuronides of 2,4-dinitrobenzyl alcohol and 2,6-dinitrotoluene-3-sulfonic acid. These compounds are vital for studying the carcinogenicity of dinitrotoluenes (Mori et al., 1998).
Electrophilic Aromatic Substitution : Melhuish and Moodie (1989) explored the chlorination and nitration of dinitrotoluene isomers, including 2,6-dinitrotoluene, in sulphuric acid or oleum. This study provides insights into the chemical behavior of these compounds under certain conditions (Melhuish & Moodie, 1989).
Environmental and Biodegradation Studies
Biodegradation by Pseudomonas sp. X5 : Xu et al. (2019) studied the biodegradation of dinitrotoluene sulfonates, including 2,6-dinitrotoluene-3-sulfonic acid, by a specific bacterial strain. This is significant for environmental remediation of sites contaminated with nitro-aromatic pollutants (Xu et al., 2019).
Distribution and Migration in Contaminated Sites : Zhao et al. (2021) conducted a study on the distribution and migration characteristics of dinitrotoluene sulfonates in TNT production sites. This research assesses the environmental impact and health risks associated with these compounds (Zhao et al., 2021).
Industrial Applications and Recovery
Recovery from Spent Acid : Chen, Juan, and Wei (2005) explored methods for recovering dinitrotoluenes from spent acid in the toluene nitration process, highlighting the industrial relevance and potential for resource recovery (Chen, Juan, & Wei, 2005).
Use in Explosive Manufacturing : Gilbert (1977) detailed the extraction of sodium 2,4-dinitrotoluene-3-sulfonate and related compounds from TNT purification waste water, demonstrating its significance in the context of explosive manufacturing (Gilbert, 1977).
Safety And Hazards
2,6-Dinitrotoluene-3-sulfonic acid is likely to share similar safety and hazard characteristics with its parent compound, dinitrotoluene. Dinitrotoluene is classified as a potential human carcinogen and is suspected of causing genetic defects . It is also toxic if swallowed, in contact with skin, or if inhaled .
properties
IUPAC Name |
3-methyl-2,4-dinitrobenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O7S/c1-4-5(8(10)11)2-3-6(17(14,15)16)7(4)9(12)13/h2-3H,1H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMMYPNEHJVPCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376282 | |
Record name | 2,6-DINITROTOLUENE-3-SULFONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dinitrotoluene-3-sulfonic acid | |
CAS RN |
226711-10-0 | |
Record name | 2,6-DINITROTOLUENE-3-SULFONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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